3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide is not fully understood. However, studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It is believed that this compound may inhibit the activity of certain enzymes or proteins that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide can have various biochemical and physiological effects. For example, this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, this compound can affect the expression of certain genes and proteins that are involved in cell signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide. One area of interest is the development of more potent and selective analogs of this compound for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields. Finally, the toxicity of this compound needs to be further evaluated to ensure its safety for use in lab experiments.
Synthesis Methods
The synthesis of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide involves multiple steps. The starting material is 2-methylbenzenesulfonyl chloride, which is reacted with 2,2-di(furan-2-yl)ethanol to form the intermediate product. This intermediate is then reacted with thionyl chloride and chloroacetyl chloride to obtain the final product. The purity and yield of the final product can be optimized by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide has been studied for its potential applications in various scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-chloro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c1-12-14(18)5-2-8-17(12)24(20,21)19-11-13(15-6-3-9-22-15)16-7-4-10-23-16/h2-10,13,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUGTBYGLLJLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzenesulfonamide |
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